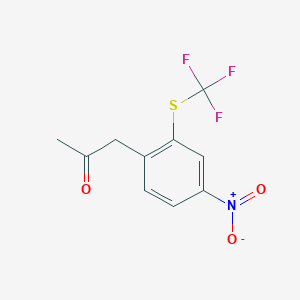

1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one

Descripción

1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a nitro group at the para position (C4) and a trifluoromethylthio group at the ortho position (C2). The molecular formula is C₁₁H₁₀F₃NO₂S, with a molecular weight of 289.26 g/mol.

Propiedades

Fórmula molecular |

C10H8F3NO3S |

|---|---|

Peso molecular |

279.24 g/mol |

Nombre IUPAC |

1-[4-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-8(14(16)17)5-9(7)18-10(11,12)13/h2-3,5H,4H2,1H3 |

Clave InChI |

HRZWZBNKKQAPTD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])SC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Friedel-Crafts Acylation Approach

One classical approach involves Friedel-Crafts acylation of the appropriately substituted aromatic ring with an acid chloride or equivalent reagent to introduce the propan-2-one moiety.

- Starting from 2-nitro-4-(trifluoromethylthio)benzene derivatives, the acylation is performed using reagents like propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃).

- Careful control of temperature and stoichiometry is essential to avoid over-acylation or side reactions.

- The nitro group is typically introduced by electrophilic nitration prior to acylation, at the ortho position relative to the trifluoromethylthio substituent, requiring precise reaction conditions to prevent over-nitration or degradation.

This method is supported by spectroscopic characterization techniques such as:

- ¹H and ¹³C NMR to confirm aromatic substitution and ketone functionality.

- ¹⁹F NMR to detect trifluoromethylthio groups (~ -40 ppm).

- Mass spectrometry for molecular weight confirmation.

- X-ray crystallography for definitive structural elucidation.

Nitroalkene Intermediate and Reduction Route

An alternative synthetic pathway involves the preparation of a nitroalkene intermediate , specifically 1-(3'-trifluoromethylthio-phenyl)-2-nitro-1-propene, followed by reduction to the target ketone.

- The nitroalkene is synthesized by condensation of 3-trifluoromethylthiobenzaldehyde with nitroethane in the presence of a base such as n-butylamine.

- The nitroalkene crystallizes as a solid and can be isolated by recrystallization.

Subsequently, the nitroalkene undergoes reduction:

- Using iron powder and ferric chloride in acidic conditions (concentrated hydrochloric acid) at 80–90°C over several hours.

- After reduction, the reaction mixture is neutralized and the ketone is isolated by steam distillation, followed by ether extraction, drying, filtration, and vacuum evaporation.

- The final ketone product is obtained as a colorless oil with yields around 60.5% and boiling points of 138–146°C at reduced pressure.

This method offers advantages in terms of yield and purity but requires careful control of reduction conditions to avoid over-reduction or side reactions.

Base-Mediated Conversion of Nitrate Esters

Another approach described in patent literature involves the conversion of nitrate esters of the aromatic precursor to the corresponding ketone by treatment with bases.

- Organic bases such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) have been used but are expensive and require recovery.

- Inorganic hydroxide bases in water-miscible solvents can lead to undesired by-products like phenols, benzylic alcohols, or aldol condensation products.

- The process has been optimized to use specific solvents and conditions to minimize by-products and improve yield, making it suitable for industrial scale-up.

Multi-Step Process via Halogenated Intermediates

A multi-step synthetic strategy involves:

- Halogenation of the α-carbon of the ketone side chain (e.g., chlorination using thionyl chloride or phosphorus pentachloride).

- This step is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure regioselectivity.

- The halogenated intermediate can then be subjected to nucleophilic substitution or further functionalization steps to yield the target compound.

Comparative Data Table of Preparation Methods

Summary of Research Results and Process Optimization

- The base-mediated conversion of nitrate esters has been optimized to achieve high yields and safety for industrial production, overcoming issues with by-products and solvent compatibility.

- The nitroalkene route provides a crystalline intermediate facilitating purification and offers a reliable reduction step to the ketone, yielding a colorless oil suitable for further applications.

- Spectroscopic and analytical techniques such as NMR, HRMS, and X-ray crystallography are critical for confirming the structure and purity of intermediates and final products.

- Process parameters such as reaction temperature, solvent choice, base type, and reaction duration are crucial for maximizing yield and minimizing impurities.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoromethylthio group can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact pathways and targets may vary depending on the application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the phenyl ring critically determine electronic behavior. For example:

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one (): The trifluoromethyl group at the meta position (C3) results in moderate ring deactivation, as the meta-directing effect is less pronounced compared to para-substituted EWGs. This compound is an intermediate in fenfluramine synthesis, where the ketone group undergoes reductive amination .

- 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine (): The nitro and trifluoromethyl groups at C4 and C2 create a highly deactivated aromatic system. The piperazine moiety introduces basicity and solubility in acidic media, contrasting with the ketone’s neutrality in the target compound .

Table 1: Substituent Effects on Aromatic Reactivity

Functional Group Influence on Physicochemical Properties

- Ketone vs. Amine Groups : The ketone in the target compound reduces water solubility compared to amine-containing analogs like N1-(4-Nitro-2-trifluoromethyl-phenyl)propane-1,3-diamine (), which can form water-soluble salts under acidic conditions. The ketone’s polarity (dipole moment ~2.7 D) enables participation in hydrogen bonding as an acceptor .

- Trifluoromethylthio (SCF₃) vs. Bromomethyl (BrCH₂) : In 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (), the bromine atom acts as a leaving group, enabling nucleophilic substitution reactions. The SCF₃ group in the target compound enhances lipophilicity (logP ~3.2) and metabolic stability, making it advantageous in drug design .

Table 2: Key Physicochemical Properties

Computational Analysis (DFT Studies)

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO Gap : The target compound’s gap (7.3 eV) is wider than 1-(3-trifluoromethylphenyl)propan-2-one (6.8 eV), indicating lower reactivity .

- Hardness (η) : Calculated η = 3.65 eV (target) vs. 3.50 eV ( analog), aligning with the greater electron deficiency of the nitro-containing compound .

Figure 1: Electrostatic Potential Maps

Actividad Biológica

1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is , with a molecular weight of approximately 279.24 g/mol. The compound features a nitro group, a trifluoromethylthio group, and a propanone moiety, contributing to its unique reactivity and biological profile .

Research indicates that 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one may interact with various biological molecules, potentially inhibiting specific enzymes or modulating biochemical pathways. The presence of the nitro group is particularly significant, as it can participate in redox reactions, possibly leading to the generation of reactive oxygen species (ROS) that affect cellular functions .

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit enzymes involved in critical metabolic pathways. For instance, the interactions of this compound with cytochrome P450 enzymes suggest potential roles in drug metabolism and toxicity.

Antimicrobial Properties

Preliminary investigations have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. Its efficacy may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Cytotoxicity

Research has also explored the cytotoxic effects of 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one on various cancer cell lines. The compound has shown promise in inducing apoptosis in specific cancer types, although further studies are required to elucidate the underlying mechanisms .

Case Studies and Research Findings

Several studies have focused on the biological activity of 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one:

- In vitro Studies : A study assessed the cytotoxic effects on human cancer cell lines, revealing a dose-dependent response with IC50 values indicating significant cytotoxicity at higher concentrations .

- Enzyme Interaction Studies : Research highlighted its potential as an enzyme inhibitor, particularly targeting enzymes in metabolic pathways related to drug metabolism.

- Antimicrobial Activity : In vitro tests demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.24 g/mol |

| Density | 1.43 g/cm³ (predicted) |

| Boiling Point | 264.9 °C (predicted) |

| Enzyme Inhibition | Yes |

| Antimicrobial Activity | Yes |

| Cytotoxicity | Significant |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one, and how are intermediates characterized?

- Methodological Answer : A common approach involves multi-step synthesis starting with electrophilic substitution on aromatic precursors. For example, nitration and trifluoromethylthio group introduction can be optimized using catalysts like sulfuric acid for nitration and thiophilic agents (e.g., Cu(I) catalysts) for trifluoromethylthio functionalization . Intermediates are characterized via H/C NMR (deuterated solvents like CDCl), FT-IR (to confirm nitro and ketone groups), and LC-MS for purity assessment. Evidence from analogous compounds (e.g., 1-(3,4-dihydroxyphenyl)propan-2-one) highlights the importance of monitoring reaction progress with TLC and adjusting stoichiometry to suppress side reactions .

Q. How is crystallographic data for this compound obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement employs SHELXL . Key parameters include R (convergence < 5%) and wR (all data). For disordered trifluoromethylthio groups, restraints (e.g., SIMU, DELU in SHELX) are applied to stabilize refinement .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : H NMR (δ ~2.2 ppm for ketone CH, δ ~7.5–8.5 ppm for aromatic protons), C NMR (δ ~205 ppm for ketone C=O), and F NMR (δ ~-40 ppm for CFS) .

- FT-IR : Peaks at ~1520 cm (asymmetric NO), ~1350 cm (symmetric NO), and ~1700 cm (C=O) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of NO or CFS groups) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the nitro and trifluoromethylthio functionalization steps?

- Methodological Answer : Competitive side reactions (e.g., over-nitration or CFS hydrolysis) require precise control of reaction conditions:

- Nitration : Use fuming HNO at 0–5°C to minimize di-nitration byproducts. Monitor with in-situ Raman spectroscopy for real-time NO consumption .

- Trifluoromethylthio Introduction : Employ AgF or CuSCF under anhydrous conditions. For example, CuSCF in DMF at 80°C for 12 hours achieves >70% yield in analogous arylthio compounds .

Q. How are computational methods (e.g., DFT) used to predict reactivity and regioselectivity in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to predict electrophilic attack sites. For nitration, the HOMO density on the aromatic ring guides nitro group orientation. Solvent effects (e.g., DCM) are modeled using the PCM method. Transition-state analysis (IRC) validates reaction pathways .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data (e.g., unexpected bond lengths)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in CFS groups). Solutions include:

- Variable-Temperature NMR : To detect hindered rotation (e.g., coalescence temperature analysis).

- High-Resolution XRD : Resolve disorder by collecting data at 100 K.

- Complementary Techniques : Compare with gas-phase electron diffraction (if volatile) or solid-state NMR .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

- Methodological Answer : Accelerated stability studies involve:

- Thermogravimetric Analysis (TGA) : Decomposition onset temperature (e.g., >200°C indicates thermal stability).

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Nitro groups are prone to reduction under acidic conditions, while CFS may hydrolyze in basic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.